molecular formula C22H20ClN3O2 B12200011 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](5-chloro-3-methyl-1-benzofuran-2-yl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](5-chloro-3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B12200011
M. Wt: 393.9 g/mol
InChI Key: LTYNMVFGTNUIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a piperidine ring, which is further connected to a benzofuran structure with a chloro and methyl substitution. The intricate arrangement of these functional groups endows the compound with distinct chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and benzofuran intermediates, followed by their coupling through a piperidine linker. Key steps include:

    Formation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Benzofuran: Typically involves cyclization reactions of ortho-hydroxyaryl ketones.

    Coupling Reaction: The benzimidazole and benzofuran intermediates are linked via a piperidine ring using suitable coupling agents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial-scale production may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and benzofuran moieties.

    Reduction: Reduction reactions may target the nitro groups if present in the benzimidazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chloro-substituted benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole or benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is studied for its potential as a bioactive molecule. It exhibits properties that may be useful in the design of new drugs or as a probe in biochemical assays.

Medicine

The compound’s structural features suggest potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various therapeutic contexts.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The piperidine ring may enhance the compound’s ability to cross cell membranes, while the benzofuran structure could interact with various enzymes and receptors. These interactions can lead to the modulation of cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Benzofuran Derivatives: Compounds such as amiodarone, used as an antiarrhythmic agent.

    Piperidine Derivatives: Compounds like piperidine itself, which is a common scaffold in medicinal chemistry.

Uniqueness

What sets 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone apart is the combination of these three distinct moieties in a single molecule. This unique structure provides a multifaceted approach to interacting with biological systems, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(5-chloro-3-methyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C22H20ClN3O2/c1-13-16-12-15(23)6-7-19(16)28-20(13)22(27)26-10-8-14(9-11-26)21-24-17-4-2-3-5-18(17)25-21/h2-7,12,14H,8-11H2,1H3,(H,24,25)

InChI Key

LTYNMVFGTNUIIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.